molecular formula C12H6Cl2N2S B2572424 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 383146-17-6

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine

Cat. No.: B2572424
CAS No.: 383146-17-6
M. Wt: 281.15
InChI Key: CWEOZFYHWWTMLH-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with chlorine atoms attached to the 4th and 2nd positions, and a chlorophenyl group at the 2nd position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with 2-chlorobenzoyl chloride, followed by cyclization with formamide under reflux conditions . Another approach involves the use of 2-chlorothiophene-3-carboxylic acid, which undergoes cyclization with guanidine in the presence of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

4-chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-8-4-2-1-3-7(8)12-15-9-5-6-17-10(9)11(14)16-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEOZFYHWWTMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=N2)Cl)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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